molecular formula C9H10FN B2447941 2-(2-Fluorophenyl)azetidine CAS No. 1270489-49-0

2-(2-Fluorophenyl)azetidine

Cat. No. B2447941
M. Wt: 151.184
InChI Key: YZPUUVPTLJZGDR-UHFFFAOYSA-N
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Description

“2-(2-Fluorophenyl)azetidine” is a chemical compound . It is a derivative of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of azetidines can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)azetidine” includes a four-membered azetidine ring with a fluorophenyl group attached to it . The InChI code for this compound is 1S/C9H10FN/c10-8-3-1-7 (2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

1. Role in Ion Uptake and Release in Plants

Azetidine compounds, including variants like 2-(2-Fluorophenyl)azetidine, have been studied for their effects on ion transport in plants. Research conducted by Pitman, Wildes, Schaefer, and Wellfare (1977) investigated the impact of azetidine 2-carboxylic acid on ion uptake and release in barley roots. This study provided insights into the relationship between protein synthesis and ion transport, revealing that azetidine analogs could influence these processes significantly (Pitman et al., 1977).

2. Antioxidant Activity and Medicinal Chemistry

Azetidines, including 2-(2-Fluorophenyl)azetidine, have been synthesized and evaluated for their antioxidant potentials. Nagavolu, Velusamy, Chechugari, and Yalavarthi (2017) conducted research on Schiff bases and azetidines derived from phenyl urea derivatives, which demonstrated moderate to significant antioxidant effects. This research opens up possibilities for using such compounds in medicinal chemistry (Nagavolu et al., 2017).

3. Applications in Medicinal Chemistry

The versatility of azetidine compounds in medicinal chemistry is noteworthy. Mehra, Lumb, Anand, and Kumar (2017) highlighted the significance of azetidines in their review, discussing their role in peptidomimetic and nucleic acid chemistry. The compounds' potential in catalytic processes and as heterocyclic synthons in various chemical reactions underlines their importance in the field of medicinal chemistry (Mehra et al., 2017).

4. Use in Modular Synthesis of Azetidines

Fawcett, Murtaza, Gregson, and Aggarwal (2019) presented a novel method for the synthesis of azetidines, exploiting the high ring strain associated with azabicyclo[1.1.0]butane. This methodological advancement in the modular construction of azetidines has significant implications in medicinal chemistry, especially for the synthesis of pharmaceuticals like cobimetinib (Fawcett et al., 2019).

5. Antimicrobial and Antibacterial Applications

Azetidines, including 2-(2-Fluorophenyl)azetidine, have been explored for their antimicrobial and antibacterial properties. Research by Frigola, Pares, Corbera, Vañó, Mercé, Torrens, Mas, and Valentí (1993) on azetidinylquinolones demonstrated notable broad-spectrum antibacterial activity, especially against Gram-positive organisms. This highlights the potential of azetidine compounds in developing new antibacterial agents (Frigola et al., 1993).

Future Directions

Azetidines, including “2-(2-Fluorophenyl)azetidine”, have been the focus of recent advances in organic synthesis and medicinal chemistry . Future research directions include further exploration of the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

2-(2-fluorophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPUUVPTLJZGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)azetidine

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